molecular formula C26H28N2O2 B12335682 4-(4-Aminophenyl)aniline;2-methylphenol

4-(4-Aminophenyl)aniline;2-methylphenol

Cat. No.: B12335682
M. Wt: 400.5 g/mol
InChI Key: RRQYTIIVLFCICO-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)aniline;2-methylphenol is a compound that combines the structural features of aniline and phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)aniline;2-methylphenol can be achieved through several methods. One common approach involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a catalyst . This method is efficient and scalable, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical reactors and controlled reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)aniline;2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and substituted compounds. These products can have different chemical and physical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)aniline;2-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can form DNA adducts, leading to DNA damage and potential carcinogenic effects . The compound may also interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Aminophenyl)aniline;2-methylphenol include:

Uniqueness

This compound is unique due to its combination of aniline and phenol structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

4-(4-aminophenyl)aniline;2-methylphenol

InChI

InChI=1S/C12H12N2.2C7H8O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*1-6-4-2-3-5-7(6)8/h1-8H,13-14H2;2*2-5,8H,1H3

InChI Key

RRQYTIIVLFCICO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1O.CC1=CC=CC=C1O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N

Origin of Product

United States

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